molecular formula C23H17NO6S B014671 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan CAS No. 887355-27-3

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan

Cat. No. B014671
M. Wt: 435.5 g/mol
InChI Key: KZTGHIUDKVKTQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to FACE-MA often involves reactions that enable the introduction of a fluorescent group into the molecule. For instance, the reaction between primary amines and o-phthalaldehyde in the presence of a fluorescent thiol like FACE-MA demonstrates a fast and efficient labeling scheme for amino acid neurotransmitters, highlighting the compound's utility in high-throughput analysis (Maddukuri et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like FACE-MA is crucial for their function as fluorescent labels. The presence of the fluorescein moiety allows for the absorption and emission of light at specific wavelengths, making these compounds ideal for fluorescence-based detection methods. Detailed structural analysis typically involves techniques such as X-ray diffraction or NMR spectroscopy to determine the arrangement of atoms within the molecule and how this structure affects its optical properties.

Chemical Reactions and Properties

FACE-MA and similar compounds can participate in various chemical reactions, particularly those involving thiol groups. These reactions are essential for the compound's use in labeling and detecting biological molecules. For example, the reaction of FACE-MA with o-phthalaldehyde and primary amines for the rapid labeling of amino acid neurotransmitters illustrates the compound's reactivity and usefulness in bioanalytical applications (Maddukuri et al., 2017).

Scientific Research Applications

  • Heterocyclic Compounds Synthesis : Compounds synthesized from derivatives of mercaptans, like 2-furfuryl mercaptan, show potential biological activity (Ahamed, 2018).

  • Functional Block Copolymers Creation : Free-radical addition of mercaptans to 1,2-polybutadienes can produce diverse functional block copolymers, maintaining the narrow molecular-weight distribution of the parent polymer (Justynska, Hordyjewicz, & Schlaad, 2005).

  • Adsorptive Removal of Sulfur Compounds : IRMOF-3 is effective in removing hydrogen sulfide, followed by ethyl mercaptan and dimethyl sulfide, at ambient temperature due to its strong interaction with sulfur compounds (Wang et al., 2014).

  • Ethyl Mercaptan Removal : Fe-N-modified active carbon catalysts are effective in removing ethyl mercaptans from natural gas, with higher sulfur capacity compared to other active carbons (Lyu et al., 2020).

  • Amino Acid Neurotransmitters Labeling : A novel fluorescein-labeling scheme for amino acid neurotransmitters offers rapid separation and detection in flow-gated CE for high-throughput analysis (Maddukuri et al., 2017).

  • Colorimetric Method for Mercaptans : A colorimetric method can determine low concentrations of mercaptans, useful in synthetic compounds, protein reactivity, and blood and serum concentrations (Ellman, 1958).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.


Future Directions

I couldn’t find specific information on the future directions of “2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan” from the search results.


Please note that this information is based on the available resources and may not be fully comprehensive.


properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGHIUDKVKTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Maddukuri, Q Zhang, N Zhang, M Gong - Electrophoresis, 2017 - Wiley Online Library
LIF detection often requires labeling of analytes with fluorophores; and fast fluorescent derivatization is valuable for high‐throughput analysis with flow‐gated CE. Here, we report a fast …
AI Selwood, R Ginkel, AL Wilkins… - Chemical research in …, 2008 - ACS Publications
Brevetoxins are neurotoxins associated with blooms of marine algae such as Karenia brevis and can accumulate in the marine food chain, causing intoxication of marine animals and …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
A Wuethrich, JP Quirino - Electrophoresis, 2018 - Wiley Online Library
Derivatisation is an integrated part of many analytical workflows to enable separation and detection of the analytes. In CE, derivatisation is adapted in the four modes of pre‐capillary, in‐…
V Poinsot, V Ong‐Meang, A Ric, P Gavard… - …, 2018 - Wiley Online Library
In the tenth edition of this article focused on recent advances in amino acid analysis using capillary electrophoresis, we describe the most important research articles published on this …
HY Ta, F Collin, L Perquis, V Poinsot, V Ong-Meang… - Analytica chimica …, 2021 - Elsevier
In this review, we have attempted to highlight the advancements in the the field of 17 amino acid determination using capillary electrophoresis. The technique has been developed 18 …
N Maddukuri - 2020 - soar.wichita.edu
Capillary electrophoresis (CE) commences as a promising technique for analyzing a variety of biological substances and has been used in bioanalytical and biopharmaceutical …
Number of citations: 0 soar.wichita.edu
P Tůma - Analytica Chimica Acta, 2023 - Elsevier
The review presents an evaluation of the development of on-line, at-line and in-line sample treatment coupled with capillary and microchip electrophoresis over the last 10 years. In the …
T Jakó - 2019 - repo.lib.semmelweis.hu
Régóta ismert, hogy a glutamát és az aszpartát a többi szövethez képest a központi idegrendszerben (KIR) rendkívül magas koncentrációban van jelen. A glutamát az elsődleges …
Number of citations: 3 repo.lib.semmelweis.hu
J TAMÁS - core.ac.uk
SEMMELWEIS EGYETEM DOKTORI ISKOLA Ph.D. értekezések 2218. JAKÓ TAMÁS Page 1 SEMMELWEIS EGYETEM DOKTORI ISKOLA Ph.D. értekezések 2218. JAKÓ TAMÁS …
Number of citations: 3 core.ac.uk

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